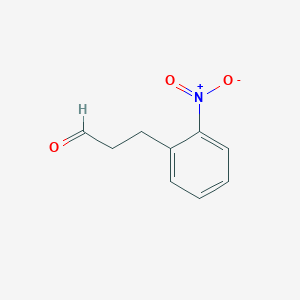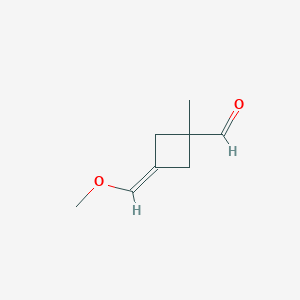
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde, also known as MMD, is a cyclic aldehyde that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. MMD is a colorless liquid that is soluble in most organic solvents and has a boiling point of 103-105°C.
Mechanism Of Action
The mechanism of action of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with biological molecules, such as proteins and nucleic acids. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been shown to induce apoptosis in cancer cells, which may be attributed to its ability to generate reactive oxygen species.
Biochemical And Physiological Effects
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to exhibit low toxicity and is generally considered safe for use in laboratory experiments. However, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can cause irritation to the skin, eyes, and respiratory tract, and should be handled with care. In vitro studies have shown that 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can inhibit the growth of various microorganisms, including gram-positive and gram-negative bacteria, fungi, and yeasts. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and liver cancer cells.
Advantages And Limitations For Lab Experiments
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has several advantages for use in laboratory experiments, including its high purity, stability, and ease of handling. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can be synthesized with high yields and purity, making it a cost-effective reagent for organic synthesis and medicinal chemistry. However, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has some limitations, including its low solubility in water and its potential to cause irritation to the skin and respiratory tract.
Future Directions
There are several future directions for research on 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde. One potential area of research is the development of new synthetic methods for 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde and its potential applications in drug discovery and development. Furthermore, the potential use of 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde in material science and polymer chemistry should also be explored. Overall, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully understand its properties and potential.
Synthesis Methods
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde can be synthesized through a multistep process involving the reaction of cyclobutanone with paraformaldehyde and methanol in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to yield 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde. This synthesis method has been optimized and can be performed with high yields and purity.
Scientific Research Applications
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceutical intermediates, and natural products. In medicinal chemistry, 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has been shown to exhibit antimicrobial, antifungal, and antitumor activities. 3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde has also been used as a precursor for the synthesis of polymers and materials with unique properties, such as shape memory and self-healing.
properties
CAS RN |
132803-27-1 |
|---|---|
Product Name |
3-(Methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(methoxymethylidene)-1-methylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(6-9)3-7(4-8)5-10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
RYFSSYYHFIXEDG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=COC)C1)C=O |
Canonical SMILES |
CC1(CC(=COC)C1)C=O |
synonyms |
Cyclobutanecarboxaldehyde, 3-(methoxymethylene)-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



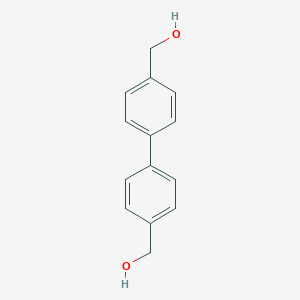
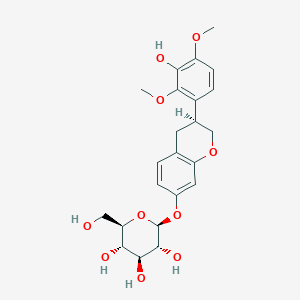
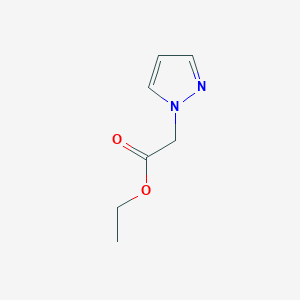
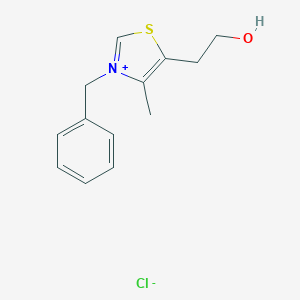
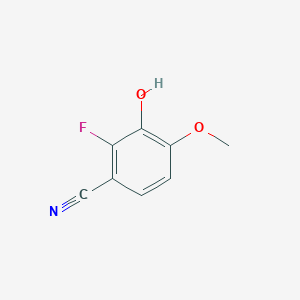
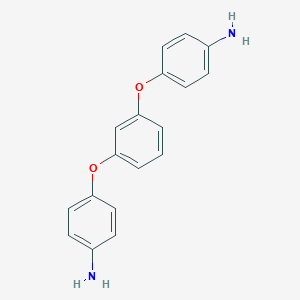
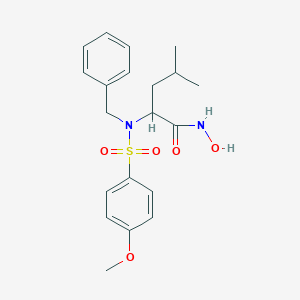
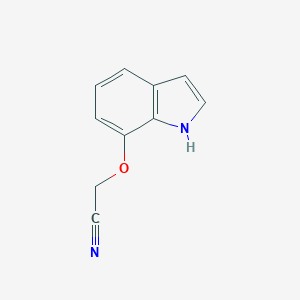
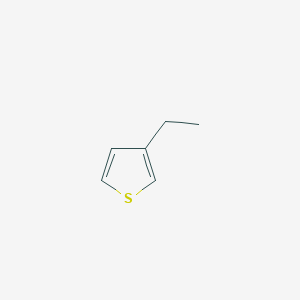
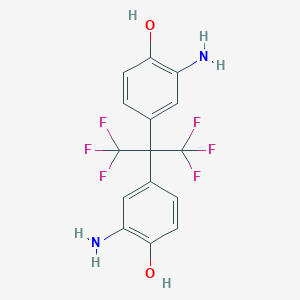
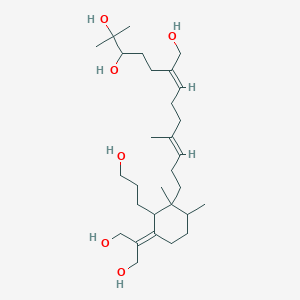
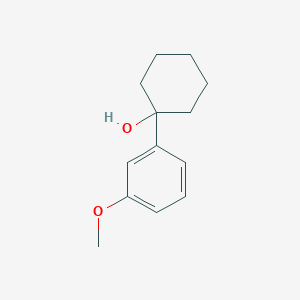
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
